![molecular formula C42H42OP2 B12893436 (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine: is a complex organophosphorus compound It is characterized by the presence of a naphthofuran moiety, which is a fused ring system containing both naphthalene and furan rings, and two diphenylphosphino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine typically involves multiple steps. One common approach is the phosphine-catalyzed [3+2] annulation reaction between activated 1,4-naphthoquinones and acetylenecarboxylates . This method provides a facile and efficient route to a variety of naphtho[1,2-b]furan derivatives, which can then be further functionalized to introduce the diphenylphosphino groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
化学反应分析
Types of Reactions
(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine hydrides.
Substitution: The diphenylphosphino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound would yield phosphine oxides, while substitution reactions could produce a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine is used as a ligand in various catalytic processes. Its unique structure allows it to form stable complexes with transition metals, which can then be used to catalyze a variety of organic transformations.
Biology and Medicine
its structural similarity to other bioactive naphthofuran derivatives suggests that it may have potential as an antimicrobial or anticancer agent .
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for use in the production of advanced materials for electronics and photonics.
作用机制
The mechanism by which (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphino groups can coordinate with transition metals, forming stable complexes that facilitate various chemical reactions. The naphthofuran moiety may also contribute to the compound’s reactivity by providing additional sites for interaction with other molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other naphthofuran derivatives and phosphine ligands, such as:
- Naphtho[1,2-b]benzofuran derivatives
- Dibenzo[b,d]furan derivatives
- BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl)
Uniqueness
What sets (-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine apart from these similar compounds is its unique combination of a naphthofuran core with diphenylphosphino groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
属性
分子式 |
C42H42OP2 |
|---|---|
分子量 |
624.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(2-diphenylphosphanylbenzo[e][1]benzofuran-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C42H42OP2/c1-5-18-32(19-6-1)44(33-20-7-2-8-21-33)39-28-16-15-27-37(39)41-40-36-26-14-13-17-31(36)29-30-38(40)43-42(41)45(34-22-9-3-10-23-34)35-24-11-4-12-25-35/h3-4,9-17,22-30,32-33H,1-2,5-8,18-21H2 |
InChI 键 |
ZVXJDKLGFSQVIL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(OC5=C4C6=CC=CC=C6C=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12893353.png)
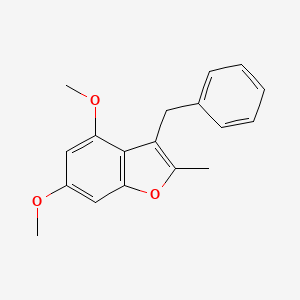

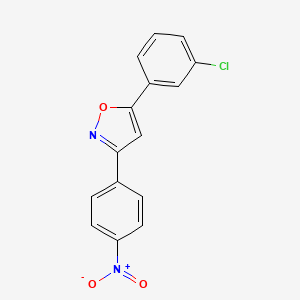
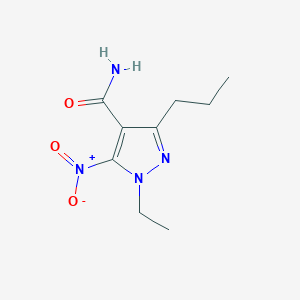

![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
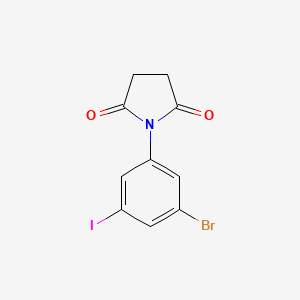
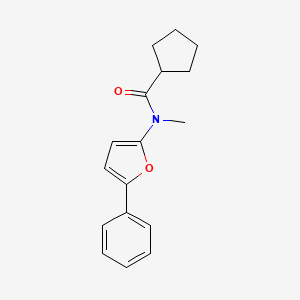
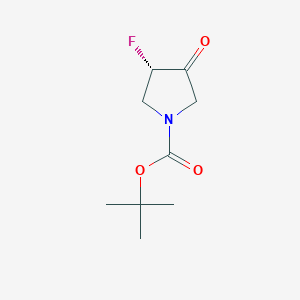
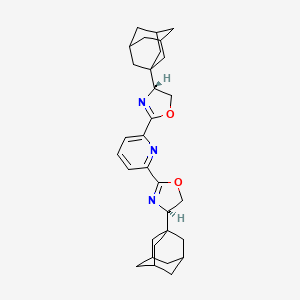
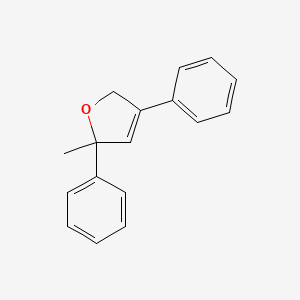
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
